2,6-Bis(thiophen-2-yl)pyrazine
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Overview
Description
2,6-Bis(thiophen-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two thiophene rings at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(thiophen-2-yl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative of thiophene and a halogenated pyrazine. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Suzuki–Miyaura coupling reaction makes it a viable method for large-scale synthesis. The use of readily available starting materials and the relatively mild reaction conditions contribute to its feasibility for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(thiophen-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,6-Bis(thiophen-2-yl)pyrazine has been explored for various scientific research applications:
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: It is used in the development of organic photovoltaic cells due to its ability to facilitate charge transfer.
Medicinal Chemistry: The compound’s structure allows for the design of novel drugs with potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,6-Bis(thiophen-2-yl)pyrazine exerts its effects is primarily related to its electronic structure. The conjugated system of the pyrazine and thiophene rings allows for efficient charge transfer and interaction with various molecular targets. In medicinal chemistry, it can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound also features a pyrazine ring with different substituents, used in coordination chemistry.
Thiophene Derivatives: Compounds like 2,5-bis(thiophen-2-yl)thiazole share similar electronic properties and applications in organic electronics.
Uniqueness: 2,6-Bis(thiophen-2-yl)pyrazine is unique due to the specific positioning of the thiophene rings on the pyrazine core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of advanced organic materials and pharmaceuticals.
Properties
IUPAC Name |
2,6-dithiophen-2-ylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-13-8-10(14-9)12-4-2-6-16-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDGCHDJXMJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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